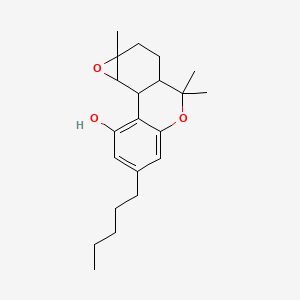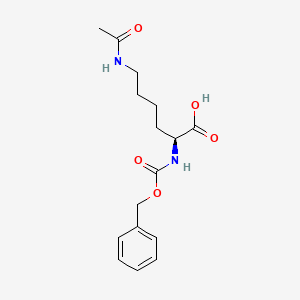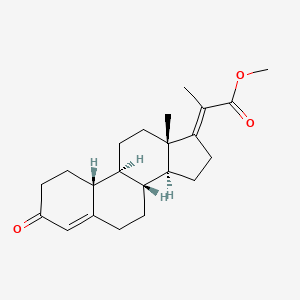
8-Butyl Hyosciaminium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl Hyosciaminium Bromide involves the esterification of hyoscine with butyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
8-Butyl Hyosciaminium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
8-Butyl Hyosciaminium Bromide has a wide range of scientific research applications:
Mecanismo De Acción
8-Butyl Hyosciaminium Bromide acts as a peripherally acting muscarinic receptor antagonist. It competitively inhibits the action of acetylcholine at muscarinic receptors, which are G-protein-coupled receptors activated by acetylcholine. By blocking these receptors, the compound reduces smooth muscle contraction and glandular secretions, providing relief from spasms and pain .
Comparación Con Compuestos Similares
Similar Compounds
Methscopolamine: Another anticholinergic agent used for similar medical purposes.
Atropine: A well-known anticholinergic compound with broader applications.
Hyoscine Hydrobromide: Used primarily for motion sickness and as a sedative.
Uniqueness
8-Butyl Hyosciaminium Bromide is unique due to its specific action on the gastrointestinal and urinary systems, making it highly effective for treating spasms and related conditions. Its quaternary ammonium structure also limits its ability to cross the blood-brain barrier, reducing central nervous system side effects compared to other anticholinergic agents .
Propiedades
Fórmula molecular |
C22H36NO3+ |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
[(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;pentane |
InChI |
InChI=1S/C17H23NO3.C5H12/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-3-5-4-2/h2-6,13-16,19H,7-11H2,1H3;3-5H2,1-2H3/p+1/t13-,14+,15?,16-;/m1./s1 |
Clave InChI |
KHOOPVKLMSGCNG-BXSBZORQSA-O |
SMILES isomérico |
CCCCC.C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canónico |
CCCCC.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)








